(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine
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Overview
Description
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a dimethoxyethyl group and an ethoxyphenylmethyl group attached to an amine. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 2,2-dimethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- (2,2-Dimethoxyethyl)[(4-methoxyphenyl)methyl]amine
- (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine
- (2,2-Dimethoxyethyl)[(4-propoxyphenyl)methyl]amine
Comparison: Compared to its analogs, (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine exhibits unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets . This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2,2-dimethoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBANIMRVIZIGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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